1,4-Bis(phenylmethoxy)butane-2,3-diamine

Descripción

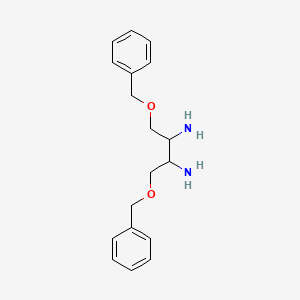

1,4-Bis(phenylmethoxy)butane-2,3-diamine is a symmetrically substituted diamine featuring a butane backbone with phenylmethoxy (-OCH₂C₆H₅) groups at the terminal 1,4-positions and amine (-NH₂) groups at the central 2,3-positions. This structure combines aromatic ether substituents with reactive amine functionalities, making it a candidate for applications in coordination chemistry, polymer synthesis, and medicinal chemistry.

Propiedades

Fórmula molecular |

C18H24N2O2 |

|---|---|

Peso molecular |

300.4 g/mol |

Nombre IUPAC |

1,4-bis(phenylmethoxy)butane-2,3-diamine |

InChI |

InChI=1S/C18H24N2O2/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,19-20H2 |

Clave InChI |

NCWHFQVVMZXFHI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)N)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(phenylmethoxy)butane-2,3-diamine typically involves the reaction of 1,4-dibromobutane with phenylmethanol in the presence of a base to form 1,4-bis(phenylmethoxy)butane. This intermediate is then reacted with ammonia or a primary amine to yield the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Bis(phenylmethoxy)butane-2,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce primary or secondary amines .

Aplicaciones Científicas De Investigación

1,4-Bis(phenylmethoxy)butane-2,3-diamine has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1,4-Bis(phenylmethoxy)butane-2,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with transition metals, which can then interact with biological molecules to exert their effects. The specific pathways involved depend on the particular application and target molecule .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations: Diamine vs. Diol Derivatives

A key structural analog is (2R,3R)-1,4-bis(phenylmethoxy)butane-2,3-diol (), which replaces the amine groups with hydroxyl (-OH) groups. This substitution significantly alters physicochemical properties:

- Hydrogen Bonding: The diol forms stronger intermolecular hydrogen bonds, increasing solubility in polar solvents like water or ethanol. In contrast, the diamine may exhibit weaker hydrogen bonding but enhanced nucleophilic reactivity due to the lone pairs on nitrogen .

- Applications: The diol is used in chiral synthesis and as a precursor for protecting groups in organic reactions (e.g., tosylation in ). The diamine, however, could serve as a ligand for metal coordination or a monomer for polyurea/polyamide polymers .

Backbone and Substituent Modifications

- N,N′-Bis(3,4-dimethoxybenzylidene)butane-1,4-diamine (): This Schiff base derivative features a butane-1,4-diamine backbone with aromatic imine substituents. The imine groups enable metal coordination (e.g., Cu²⁺, Zn²⁺), suggesting that the unmodified diamine (1,4-Bis(phenylmethoxy)butane-2,3-diamine) could similarly act as a polydentate ligand if deprotected .

- 1,4-Bis((triisopropylsilyl)ethynyl)naphthalene-2,3-diamine (): This compound shares the 2,3-diamine motif but incorporates bulky silyl-ethynyl groups. The steric hindrance from these substituents reduces reactivity at the amine sites, whereas the phenylmethoxy groups in the target compound may offer a balance between steric bulk and electronic effects .

Bioactive Diamines

- Pyridine-2,3-diamine (): This heterocyclic diamine undergoes oxidative dimerization to form antimicrobial and anticancer agents.

- N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-phenylenediamine (): Used as an antioxidant in rubber manufacturing, this compound highlights how alkyl and aryl substituents on diamines can stabilize free radicals. The phenylmethoxy groups in the target compound might confer similar stabilization but with increased hydrophobicity .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.